1,4-Dipropoxybenzene
Description
1,4-Dipropoxybenzene (C₁₂H₁₈O₂) is a symmetrically substituted aromatic ether featuring two propoxy (-OCH₂CH₂CH₃) groups at the para positions of a benzene ring. Key physical properties include:
- Molecular weight: 194.27 g/mol
- Melting point: 51°C
- Boiling point: 120°C (at 6 mmHg)
- Density: 0.954 g/cm³
- Refractive index: 1.483 .
The linear propoxy chains confer moderate hydrophobicity and influence its solubility in organic solvents. Its primary applications include use as a synthetic intermediate in organic chemistry and materials science, though specific industrial uses are less documented compared to simpler analogs like 1,4-dimethoxybenzene.
Properties
IUPAC Name |
1,4-dipropoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASBRBFJGLGYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334497 | |
| Record name | 1,4-Dipropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3898-41-7 | |
| Record name | 1,4-Dipropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dipropoxybenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of 1,4-dihydroxybenzene with propyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dipropoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Applications in Materials Science
1,4-Dipropoxybenzene has significant applications in materials science, particularly in the development of organic semiconductors and polymers.
Table 1: Applications in Materials Science
| Application | Description |
|---|---|
| Organic Electronics | Used as a building block for conjugated polymers that exhibit semiconducting properties. |
| Photovoltaic Devices | Enhances the efficiency of organic solar cells by improving charge transport properties. |
| Sensors | Acts as a sensitive material for detecting gases or environmental pollutants. |
Case Study: Organic Solar Cells
Research has demonstrated that incorporating this compound into polymer blends can enhance the charge mobility and overall efficiency of organic photovoltaic devices, leading to improved energy conversion rates.
Biological Research Applications
In biological research, this compound has shown potential as an acaricide against pests like Varroa destructor, which poses significant threats to honeybee populations.
| Compound | Activity Level | Mechanism of Action |
|---|---|---|
| This compound | Moderate efficacy | Induces paralysis and affects movement |
| 1-allyloxy-4-propoxybenzene | High efficacy | Affects acetylcholinesterase activity |
| 1,4-Diallyloxybenzene | Low efficacy | Less effective compared to others |
Case Study: Efficacy Against Varroa Mites
A study published in Scientific Reports found that this compound caused paralysis and death in Varroa mites without adversely affecting honeybees. The mechanism was linked to its interaction with the nervous system of the mites, indicating its potential as a viable alternative to traditional acaricides that are losing effectiveness due to resistance .
Environmental Impact Studies
Research has also investigated the environmental impact of using this compound in agricultural settings. Its low toxicity to non-target species makes it an attractive candidate for sustainable pest management strategies.
Table 3: Environmental Toxicity Profile
| Organism | Toxicity Level | Notes |
|---|---|---|
| Honeybees | Low | Minimal impact observed during field tests |
| Aquatic Life | Moderate | Further studies needed to assess long-term effects |
Mechanism of Action
The mechanism of action of 1,4-dipropoxybenzene varies depending on its application. For instance, as an acaricide, it causes paralysis and death of mites by disrupting their nervous system. This effect is not mediated through acetylcholinesterase inhibition, suggesting a different molecular target or pathway . Further research is needed to fully elucidate its mechanism of action in other contexts.
Comparison with Similar Compounds
Substituent Variation: Chloro vs. Propoxy Groups
- 2-Chloro-1,4-dipropoxybenzene (C₁₂H₁₇ClO₂): Adds a chlorine atom at the 2-position, increasing molecular weight to 228.72 g/mol. Applications: Likely serves as a halogenated intermediate in pharmaceuticals or agrochemicals .
2-Chloro-1,4-diisopropoxybenzene (C₁₂H₁₇ClO₂):
Alkoxy Chain Length: Methoxy vs. Propoxy
- 1,4-Dimethoxybenzene (C₈H₁₀O₂):
- Smaller methoxy (-OCH₃) groups lower molecular weight (138.16 g/mol) and boiling point (≈212°C at atmospheric pressure).
- Higher electron-donating capacity due to shorter chains, favoring electrophilic aromatic substitution.
- Derivatives like 2,5-dimethoxybenzene-1,4-dicarbaldehyde (C₁₀H₁₀O₄) are used in fine chemical synthesis .
Hydrocarbon vs. Ether Functionality
- 1,4-Dimethylbenzene (p-Xylene) (C₈H₁₀): Non-polar methyl groups result in lower density (0.86 g/cm³) and boiling point (138°C). Primarily used as a solvent in paints and polymers, contrasting with dipropoxybenzene’s role as a functionalized intermediate .
Halogenated vs. Ether Derivatives
Unsaturated Derivatives
1,4-Divinylbenzene (C₁₀H₁₀):
1,4-Diisopropenylbenzene (C₁₂H₁₄):
Data Table: Comparative Properties of 1,4-Disubstituted Benzene Derivatives
Biological Activity
1,4-Dipropoxybenzene is a dialkoxybenzene compound that has garnered attention for its biological activities, particularly in the context of pest control and potential applications in agriculture. This article reviews the current understanding of its biological activity, focusing on its effects on the Varroa destructor mite, an important pest affecting honey bee populations, as well as its broader implications in entomology and drug discovery.
Chemical Structure and Properties
This compound, also known as para-dipropoxybenzene, features two propoxy groups attached to a benzene ring at the 1 and 4 positions. This structural configuration is critical for its biological activity, influencing its interaction with biological targets.
Biological Activity Against Varroa Destructor
Varroa Mite Infestation
Varroa destructor is a parasitic mite that poses a significant threat to honey bee colonies worldwide. The infestation leads to substantial economic losses in apiculture due to the decline in bee populations and hive productivity. Traditional treatments have become less effective due to the development of resistance among mite populations .
Efficacy of this compound
Recent studies have demonstrated that this compound exhibits acaricidal properties against Varroa mites. In laboratory assays, it has been shown to cause paralysis and death in these mites . The mechanism of action appears to be linked to the inhibition of acetylcholinesterase (AChE), an enzyme critical for normal nervous system function. However, specific studies indicate that while some related compounds affect AChE activity, this compound may exert its effects through alternative pathways .
Structure-Activity Relationship
The biological activity of dialkoxybenzenes, including this compound, is influenced by their chemical structure. A quantitative structure-activity relationship (QSAR) analysis revealed that compounds with smaller accessible surface areas tend to exhibit higher activity against Varroa mites. Additionally, para-substituted compounds with propoxy or allyloxy groups were identified as the most effective .
Table: Structure-Activity Relationship of Dialkoxybenzenes
| Compound Name | Acaricidal Activity | AChE Inhibition | Comments |
|---|---|---|---|
| 1-allyloxy-4-propoxybenzene | High | None | Strong feeding deterrent |
| 1,4-diallyloxybenzene | Moderate | Unknown | Related compound |
| This compound | High | None | Effective against Varroa mites |
Case Studies
Field Trials
Field trials conducted in various locations have confirmed the efficacy of this compound in reducing Varroa populations. For instance, a study reported a significant decrease in mite numbers when hives were treated with this compound over a specified duration .
Comparative Studies
In comparative studies with other known acaricides such as thymol and DEET (N,N-diethyl-m-toluamide), this compound demonstrated comparable efficacy while being less harmful to honey bees . This characteristic makes it a promising candidate for integrated pest management strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
